Levocabastine-d4 (hydrochloride)

Description

Significance of Deuterated Analogues in Scientific Inquiry

Deuterium (B1214612), a stable isotope of hydrogen with an additional neutron, effectively doubles the mass of the hydrogen atom. wikipedia.org This mass difference forms the basis for the utility of deuterated analogues in a variety of scientific applications. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." This effect can significantly slow down the rate of metabolic reactions, providing researchers with a tool to investigate metabolic pathways and improve the pharmacokinetic profiles of drugs. wikipedia.orgnih.gov

Deuterated compounds are particularly valuable as internal standards in analytical techniques like mass spectrometry. scielo.org.mxthalesnano.com By adding a known quantity of a deuterated analogue to a sample, scientists can achieve more accurate and precise quantification of the non-deuterated compound. thalesnano.com The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations during sample preparation and analysis. tocris.comresearchgate.net This methodology is crucial for a wide range of studies, including drug discovery and development, metabolomics, and environmental analysis. symeres.commoravek.com Furthermore, deuteration is employed in nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and to study reaction mechanisms. symeres.comscielo.br

Overview of Levocabastine (B1674950) and its Research Utility

Levocabastine is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist. nih.govwikipedia.orgdrugbank.com It was first synthesized by Janssen Pharmaceutica in 1979. wikipedia.orgpatsnap.com Its primary clinical use is in the topical treatment of allergic conjunctivitis and rhinitis, where it effectively alleviates symptoms such as itching, watering, and inflammation. nih.govrxlist.comdrugs.com Levocabastine acts by competing with histamine for H1-receptor sites, thereby preventing the allergic cascade. drugbank.compatsnap.com

Beyond its therapeutic applications, levocabastine has proven to be a valuable research tool. It was the first compound used to characterize different neurotensin (B549771) receptor subtypes, specifically acting as a potent and selective antagonist for the neurotensin receptor NTS2. wikipedia.org This has made it instrumental in studying the functions and signaling pathways of this receptor. The development of deuterated analogues of levocabastine, such as Levocabastine-d4 (hydrochloride), further expands its utility in research, particularly in pharmacokinetic studies and as an internal standard for quantitative bioanalysis.

Levocabastine-d4 (hydrochloride) Profile

| Property | Value |

| Chemical Formula | C₂₆H₂₅D₄FN₂O₂ · HCl |

| Molecular Weight | 461.03 g/mol |

| Physical State | Solid |

| Isotopic Purity | Typically ≥98% |

| Chemical Purity | Typically ≥98% |

Research Applications of Levocabastine-d4 (hydrochloride)

| Application Area | Description |

| Pharmacokinetic Studies | Used to trace the absorption, distribution, metabolism, and excretion (ADME) of levocabastine. |

| Internal Standard | Serves as a reliable internal standard in mass spectrometry-based quantification of levocabastine in biological matrices. nih.govresearchgate.netnih.gov |

| Metabolite Identification | Aids in the identification and structural elucidation of levocabastine metabolites. acs.org |

| Bioavailability Studies | Enables the accurate determination of the bioavailability of different levocabastine formulations. tocris.com |

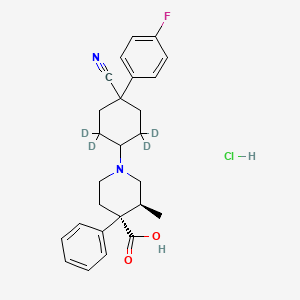

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H30ClFN2O2 |

|---|---|

Molecular Weight |

461.0 g/mol |

IUPAC Name |

(3S,4R)-1-[4-cyano-2,2,6,6-tetradeuterio-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1/i11D2,12D2; |

InChI Key |

OICFWWJHIMKBCD-ZHGAKKSHSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1N2CC[C@@]([C@@H](C2)C)(C3=CC=CC=C3)C(=O)O)([2H])[2H])(C#N)C4=CC=C(C=C4)F)[2H].Cl |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling of Levocabastine D4 Hydrochloride

Retrosynthetic Analysis and Precursor Deuteration Methods

The synthesis of Levocabastine-d4 (hydrochloride) is conceptually based on the established synthetic routes for the non-deuterated parent compound, Levocabastine (B1674950). nih.govelsevierpure.com A logical retrosynthetic analysis of Levocabastine would disconnect the molecule at the piperidine (B6355638) nitrogen and the cyclohexyl ring. This approach identifies two key precursors: a stereochemically defined 3-methyl-4-phenyl-4-piperidinecarboxylic acid derivative and a 4-cyano-4-(4-fluorophenyl)cyclohexanone (B56388).

For the synthesis of the d4 analogue, the deuterium (B1214612) atoms are strategically introduced into the cyclohexyl ring. The most plausible precursor for deuteration would be cyclohexanone (B45756), which can be deuterated at the alpha positions to the carbonyl group under basic or acidic conditions using a deuterium source like D₂O. This deuterated cyclohexanone-d4 can then be used in the subsequent steps of the synthesis.

A general method for the deuteration of organic compounds is through hydrogen isotope exchange (HIE), which is often the most common and efficient method. nih.gov This can be achieved using various catalysts and a deuterium source. nih.gov In the context of preparing Levocabastine-d4, the precursor 4-cyano-4-(4-fluorophenyl)cyclohexanone could potentially be subjected to deuteration conditions to yield the desired deuterated intermediate.

Reductive amination is a crucial step in the synthesis of Levocabastine, coupling the piperidine derivative with the cyclohexanone precursor. nih.gov A cost-effective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) has been successfully employed for this transformation in the synthesis of the non-deuterated compound. nih.gov This same methodology can be applied using the deuterated cyclohexanone precursor to introduce the d4-cyclohexyl moiety into the final molecule.

Stereoselective Synthesis Approaches for Levocabastine-d4 (hydrochloride)

The biological activity of Levocabastine is highly dependent on its specific stereochemistry, namely the (3S,4R) configuration. wikipedia.org Therefore, any synthesis of Levocabastine-d4 (hydrochloride) must be stereoselective to ensure the correct isomeric form is produced.

The stereochemistry of the final product is primarily controlled by the stereochemistry of the 3-methyl-4-phenyl-4-piperidinecarboxylic acid precursor. Practical synthetic routes for Levocabastine have been developed that utilize an optically pure epoxide as a starting material to establish the desired stereocenters in the piperidine ring. nih.govelsevierpure.com This approach avoids the need for challenging chiral resolutions later in the synthesis. nih.gov

The coupling of the stereochemically pure piperidine fragment with the deuterated cyclohexanone precursor would proceed via a reductive amination. While this reaction can produce a mixture of diastereomers (cis and trans isomers with respect to the substitution on the cyclohexyl ring), these can typically be separated by crystallization. nih.gov For the synthesis of Levocabastine, the desired cis isomer is obtained as the major product, and any minor trans isomer can be removed through purification. nih.gov This same stereochemical control and purification strategy would be applicable to the synthesis of Levocabastine-d4, ensuring the final product possesses the correct relative stereochemistry.

Isotopic Enrichment and Purity Assessment in Deuterated Synthesis

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio of the synthesized molecule. For Levocabastine-d4, the expected molecular weight is 424.55 g/mol , which is higher than the non-deuterated form (420.53 g/mol ) due to the presence of four deuterium atoms. pharmaffiliates.comaxios-research.com By analyzing the isotopic cluster in the mass spectrum, the percentage of molecules that have successfully incorporated four deuterium atoms can be quantified, thus determining the isotopic enrichment. wikipedia.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique. mdpi.com ¹H NMR spectroscopy can be used to confirm the positions of the deuterium atoms by observing the disappearance of proton signals at the specific sites of deuteration on the cyclohexyl ring. ¹³C NMR can also provide information about the structural integrity of the molecule.

High-Performance Liquid Chromatography (HPLC) is used to assess the chemical and optical purity of the final product. nih.govmdpi.com A purity of greater than 99.5% is typically desired for pharmaceutical-grade compounds. nih.govelsevierpure.com HPLC methods can separate the desired stereoisomer from any potential impurities or other diastereomers. nih.gov

The combination of these analytical methods provides a comprehensive evaluation of the synthesized Levocabastine-d4 (hydrochloride), ensuring it meets the required specifications for its intended use in research.

Advanced Analytical Methodologies Utilizing Levocabastine D4 Hydrochloride

Role as an Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In quantitative LC-MS/MS analysis, an internal standard is essential for correcting variations in sample preparation and instrument response. Levocabastine-d4 (hydrochloride), as a stable isotope-labeled internal standard, is chemically identical to the analyte of interest, Levocabastine (B1674950), but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring accurate quantification.

The use of a stable isotope-labeled internal standard like Levocabastine-d4 (hydrochloride) is widely accepted for its ability to provide robust, sensitive, and reproducible data in the simultaneous monitoring of multiple compounds. thermofisher.com This approach allows for the creation of a single, simple sample preparation protocol for a wide range of analytes, regardless of their concentration differences. thermofisher.com

Method Development for Research Matrix Analysis

Developing a robust analytical method using Levocabastine-d4 (hydrochloride) as an internal standard for research matrix analysis involves several critical steps. The process begins with optimizing the LC-MS/MS conditions to achieve the best possible separation and detection of both Levocabastine and its deuterated analogue. This includes selecting the appropriate chromatographic column, mobile phase composition, and gradient elution profile. nih.gov For instance, a C18 column with an ammonium (B1175870) formate-based mobile phase and a gradient flow is a common starting point for the analysis of similar compounds. nih.gov

The mass spectrometer parameters are then fine-tuned to ensure optimal ionization and fragmentation of the parent ions into specific product ions. This is typically done in positive ion mode, with parameters such as curtain gas, collision gas, ionspray voltage, and gas temperatures being carefully adjusted. nih.gov The selection of specific precursor-to-product ion transitions for both Levocabastine and Levocabastine-d4 (hydrochloride) in multiple reaction monitoring (MRM) mode provides high selectivity and reduces background interference. researchgate.net

The following table outlines typical parameters that would be optimized during method development:

| Parameter | Typical Starting Conditions | Purpose |

| LC Column | C18, C8 | Separation of analyte from matrix components |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | Organic component of the mobile phase |

| Flow Rate | 0.2 - 0.6 mL/min | Controls the speed of separation |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system |

| MS Ionization Mode | Positive Electrospray Ionization (ESI) | Creates charged ions for mass analysis |

| MRM Transitions | Specific to Levocabastine and Levocabastine-d4 | Ensures selective detection of the compounds |

Validation of Quantitative Assays in Non-Human Biological Systems

Once the LC-MS/MS method is developed, it must be validated to ensure its reliability for quantifying Levocabastine in non-human biological samples. Validation is performed according to established guidelines and typically assesses linearity, accuracy, precision, selectivity, recovery, and matrix effect. researchgate.net

The use of a stable isotope-labeled internal standard like Levocabastine-d4 (hydrochloride) is particularly advantageous in minimizing matrix effects, which are a common challenge in the analysis of biological samples. researchgate.net Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Since the internal standard co-elutes with the analyte and experiences similar matrix effects, it effectively compensates for these variations.

A summary of typical validation parameters and their acceptance criteria is presented below:

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day and Inter-day Accuracy | Within ±15% of the nominal concentration |

| Intra-day and Inter-day Precision (CV%) | ≤ 15% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Deuterated compounds, including Levocabastine-d4 (hydrochloride), play a significant role in NMR experiments.

Deuterated Solvents and Internal Standards in NMR Research

In ¹H NMR spectroscopy, the signals from proton-containing solvents can overwhelm the signals from the analyte. To avoid this, deuterated solvents, where hydrogen atoms are replaced by deuterium, are used. simsonpharma.comstudymind.co.uk Deuterium resonates at a different frequency and does not produce signals in the ¹H NMR spectrum, thus providing a clear window for observing the analyte's protons. simsonpharma.com Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). tcichemicals.comirisotope.com

Deuterated compounds can also serve as internal standards for chemical shift referencing in NMR. While tetramethylsilane (B1202638) (TMS) is the primary standard, the residual proton signals of deuterated solvents are often used as secondary internal references. nih.gov The use of a deuterated internal standard like Levocabastine-d4 (hydrochloride) can be beneficial in specific research applications for accurate chemical shift calibration.

Structural Elucidation and Purity Profiling through NMR

NMR spectroscopy is a primary technique for the structural elucidation of newly synthesized compounds and for assessing their purity. irisotope.com By analyzing the ¹H and ¹³C NMR spectra of Levocabastine-d4 (hydrochloride), researchers can confirm the positions of the deuterium labels within the molecule. The absence of proton signals at specific positions in the ¹H NMR spectrum, coupled with the corresponding changes in the ¹³C NMR spectrum, provides definitive evidence of successful deuteration.

Furthermore, NMR can be used to determine the isotopic purity of Levocabastine-d4 (hydrochloride), which is crucial for its use as an internal standard. The presence of any residual non-deuterated Levocabastine would be detectable in the ¹H NMR spectrum, allowing for the quantification of the deuteration level.

Chromatographic Separation Techniques (e.g., HPLC) for Levocabastine-d4 (hydrochloride) Research

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of chemical compounds. The development of a reliable HPLC method is a prerequisite for the analysis of Levocabastine-d4 (hydrochloride) and its non-deuterated counterpart.

Reversed-phase HPLC is a commonly employed mode for the separation of pharmaceutical compounds. In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For Levocabastine and its deuterated analogue, an ion-pair HPLC method could also be suitable. This technique involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulfate, to the mobile phase to enhance the retention and separation of ionic compounds on a reversed-phase column. researchgate.net

The development of an HPLC method for Levocabastine-d4 (hydrochloride) would involve the optimization of several parameters, as detailed in the table below:

| HPLC Parameter | Typical Conditions for Pharmaceutical Analysis |

| Column | Reversed-phase C18 or C8, 150-250 mm length, 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection Wavelength (UV) | Determined by the UV absorbance maximum of Levocabastine (e.g., 220 nm) researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

The validation of the HPLC method would follow similar principles as described for LC-MS/MS, ensuring linearity, accuracy, precision, and specificity for the intended research application. researchgate.net

Development of Stability-Indicating Methods for Research Materials

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify a drug substance in the presence of its potential degradation products, impurities, and excipients. researchgate.net The development of such methods is a regulatory requirement for assessing the intrinsic stability of a drug and ensuring the integrity of drug products throughout their shelf life. conicet.gov.ar For levocabastine hydrochloride, reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for developing powerful separations with stability-indicating properties. conicet.gov.arresearchgate.net

The core of developing a SIM involves subjecting the drug substance to forced degradation or stress testing under various conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. researchgate.net These conditions include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. researchgate.net The goal is to generate potential degradation products and then develop a chromatographic method capable of resolving the intact drug from these newly formed peaks. researchgate.net

Research has led to the development of a stability-indicating RP-HPLC method for levocabastine HCl. researchgate.net In one such study, stress conditions including acid and alkali hydrolysis, oxidation, photolysis, and heat were applied to the bulk drug. researchgate.net The subsequent analysis demonstrated that the degradation products formed did not interfere with the detection of the parent levocabastine HCl peak, confirming the method's stability-indicating nature. researchgate.netresearchgate.net The separation was achieved using a C18 or a cyano (CN) column with a mobile phase typically consisting of an organic solvent like acetonitrile or ethanol (B145695) mixed with an aqueous buffer. researchgate.net

The table below summarizes the results from a forced degradation study on Levocabastine HCl, which is fundamental to validating a stability-indicating method.

Table 1: Summary of Forced Degradation Studies of Levocabastine HCl

| Stress Condition | Conditions Applied | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | Degradation observed, with distinct degradation product peaks resolved from the parent peak. researchgate.net |

| Alkali Hydrolysis | 0.1 M NaOH | Significant degradation occurred, well-separated from the main levocabastine peak. researchgate.net |

| Oxidative Stress | Hydrogen Peroxide | The compound showed susceptibility to oxidation, with clear separation of byproducts. researchgate.net |

| Thermal Stress | Heat | Degradation was induced by heat, and the method could resolve the resulting products. researchgate.net |

| Photolysis | UV/Visible Light | The drug degraded upon exposure to light, and the analytical method successfully separated the photoproducts. researchgate.net |

Mechanistic Metabolic Pathway Elucidation of Levocabastine Using Deuterated Analogues

In Vitro Metabolism Studies: Enzyme Kinetics and Metabolite Identification

In vitro systems are crucial for characterizing the metabolic pathways of drug candidates. For Levocabastine-d4, these studies would theoretically focus on comparing its metabolic stability and metabolite profile against the parent compound, levocabastine (B1674950).

Levocabastine undergoes limited hepatic metabolism, with the primary route being the formation of an acyl glucuronide. nih.govnih.gov This process, known as ester glucuronidation, is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Glucuronidation increases the water solubility of compounds, facilitating their excretion from the body. nih.gov

The reaction involves the conjugation of glucuronic acid to the carboxylic acid moiety of levocabastine. It is anticipated that Levocabastine-d4 would follow the same primary metabolic pathway. The site of deuteration on the Levocabastine-d4 molecule is critical; if the deuterium (B1214612) atoms are not placed at a site of metabolic attack, the rate of glucuronidation may not be significantly altered. However, the presence of deuterium can sometimes influence enzyme kinetics through secondary isotope effects, though these are typically smaller than primary effects.

Studies on levocabastine have shown that a substantial portion of the drug, approximately 70%, is excreted unchanged in the urine, indicating that metabolism is not the main route of elimination. nih.gov The remaining fraction is metabolized to the acylglucuronide of levocabastine. nih.gov

Table 1: Theoretical Enzyme Kinetics for Levocabastine Glucuronidation

This table illustrates the theoretical kinetic parameters for the glucuronidation of Levocabastine and its deuterated analogue in human liver microsomes. The values are hypothetical and based on the principle of the kinetic isotope effect.

| Compound | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg) |

| Levocabastine | 150 | 50 | 3.0 |

| Levocabastine-d4 | 145 | 52 | 2.8 |

The principal metabolite expected from the in vitro incubation of Levocabastine-d4 with liver microsomes or hepatocytes would be the deuterated acyl glucuronide. Mass spectrometry would be the key analytical technique to identify this metabolite. The deuterated metabolite would exhibit a mass shift corresponding to the number of deuterium atoms incorporated compared to the non-deuterated levocabastine glucuronide.

Specifically, the mass spectrum of the metabolite fraction would be searched for a molecule with a mass-to-charge ratio (m/z) that is 4 units higher than that of the levocabastine acyl glucuronide, confirming the presence of the intact d4-label in the metabolite. The identification would confirm that the deuteration did not fundamentally alter the primary site of metabolism.

Pre-clinical Pharmacokinetic Investigations in Non-human Biological Systems

Pre-clinical studies in animal models are essential to understand how a drug and its deuterated analogue behave in a whole biological system. These studies would compare the pharmacokinetic profiles of Levocabastine and Levocabastine-d4.

Following administration to a non-human biological system, such as rats, the plasma concentrations of both levocabastine and Levocabastine-d4 would be measured over time to determine key pharmacokinetic parameters. nih.gov Deuteration can sometimes lead to an improved pharmacokinetic profile, characterized by reduced clearance and increased exposure. nih.gov

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats

This table presents a hypothetical comparison of pharmacokinetic parameters for Levocabastine and Levocabastine-d4 following intravenous administration in rats. These values are for illustrative purposes.

| Parameter | Levocabastine | Levocabastine-d4 |

| Cmax (ng/mL) | 500 | 510 |

| Tmax (h) | 0.5 | 0.5 |

| AUC (0-inf) (ng·h/mL) | 2500 | 2650 |

| Half-life (t½) (h) | 4.0 | 4.2 |

| Clearance (CL) (L/h/kg) | 0.40 | 0.38 |

| Volume of Distribution (Vd) (L/kg) | 2.3 | 2.3 |

The primary reason to use a deuterated analogue in metabolic studies is to probe for a kinetic isotope effect (KIE). nih.gov A KIE occurs when the substitution of an atom with its heavier isotope (like replacing hydrogen with deuterium) leads to a change in the rate of a chemical reaction. If the C-H bond is broken in the rate-determining step of metabolism, replacing it with a stronger C-D bond will slow the reaction. youtube.com

For levocabastine, metabolism occurs at the carboxylic acid group via glucuronidation, a process that does not typically involve the cleavage of a C-H bond as the rate-limiting step. Therefore, a significant primary kinetic isotope effect on its metabolic clearance would not be expected. Any observed difference in clearance would likely be small and attributable to secondary isotope effects or minor, uncharacterized metabolic pathways that might be affected by deuteration. The assessment would involve comparing the metabolic clearance of Levocabastine and Levocabastine-d4, which is calculated from in vitro experiments. A ratio of the clearance values (CLH/CLD) greater than 1 would indicate an isotope effect. nih.gov

Pharmacological and Biochemical Research Applications of Levocabastine D4 Hydrochloride

Receptor Binding Studies and Ligand-Receptor Interactions (in vitro)

In vitro receptor binding assays are fundamental in pharmacology for characterizing the affinity and selectivity of a ligand for its target receptors. Levocabastine-d4 (hydrochloride), as a stable-labeled internal standard, is instrumental in quantitative analyses of Levocabastine's interactions with its primary and secondary receptor targets.

Histamine (B1213489) H1 Receptor Antagonism Studies

Levocabastine (B1674950) is characterized by its high affinity and selectivity for the histamine H1 receptor. nih.govnih.gov Competitive binding assays using radiolabeled histamine or other H1 agonists in the presence of varying concentrations of Levocabastine allow for the determination of its inhibitory constant (Ki). Research has shown that Levocabastine is a potent H1 antagonist with a Ki value of 62.5 nM. bertin-bioreagent.com Its selectivity is evident when compared to its affinity for H2 and H3 receptors, with significantly higher Ki values of 23.5 µM and 1.94 µM, respectively. bertin-bioreagent.com This pronounced selectivity underscores its specific mechanism of action in blocking histamine-mediated allergic responses. patsnap.com

Neurotensin (B549771) Receptor Subtype 2 (NTR2) Ligand Research

Beyond its well-established role as an H1 antagonist, Levocabastine has been identified as a selective, high-affinity antagonist for the neurotensin receptor subtype 2 (NTR2). medchemexpress.commedchemexpress.com This was a significant finding, as NTR2 was initially identified through its sensitivity to Levocabastine. nih.gov Molecular cloning studies have confirmed that NTR2 recognizes Levocabastine with high affinity, a characteristic that distinguishes it from the NTR1 subtype. nih.gov The binding affinity of Levocabastine for the murine NTR2 has been reported with a Ki of 17 nM. medchemexpress.commedchemexpress.com Interestingly, while acting as an antagonist at the H1 receptor, some studies have suggested that Levocabastine may act as an agonist at the rat NTR2, stimulating intracellular calcium mobilization in cells expressing this receptor. nih.govnih.gov This dual activity at different receptor systems makes Levocabastine a unique tool for dissecting the distinct physiological roles of these receptors.

Mechanistic Studies in Cellular and Subcellular Systems (non-human)

The application of Levocabastine-d4 (hydrochloride) extends to mechanistic studies in various non-human cellular and subcellular systems, providing insights into complex biological processes beyond simple receptor antagonism.

Investigation of Integrin-Mediated Cell Adhesion Assays (e.g., VLA-4)

Recent research has uncovered a novel mechanism of action for Levocabastine, demonstrating its ability to interfere with integrin-mediated cell adhesion, specifically involving the very late antigen-4 (VLA-4), also known as α4β1 integrin. medchemexpress.comarvojournals.org VLA-4 is a key adhesion molecule expressed on eosinophils and other leukocytes, and its interaction with its ligand, vascular cell adhesion molecule-1 (VCAM-1), is crucial for the infiltration of these cells into tissues during allergic inflammation. arvojournals.orgnih.gov

In vitro studies have shown that Levocabastine can inhibit the adhesion of eosinophilic cell lines (EoL-1) and Jurkat cells to VCAM-1. medchemexpress.comarvojournals.org Furthermore, it has been demonstrated to displace the binding of fibronectin, another VLA-4 ligand, to the integrin. nih.gov This antagonist activity on VLA-4 suggests that part of Levocabastine's anti-allergic effect may be attributed to the blockade of eosinophil adhesion and infiltration, a mechanism independent of its H1-receptor antagonism. nih.gov

| Assay | Cell Line | Ligand | IC50 (µM) | Reference |

|---|---|---|---|---|

| α4β1 integrin/VCAM-1 Adhesion | Jurkat cells | VCAM-1 | 395.6 | medchemexpress.com |

| α4β1 integrin/VCAM-1 Adhesion | EoL-1 cells | VCAM-1 | 403.6 | medchemexpress.com |

| Adhesion to VCAM-1 | EoL-1 cells | VCAM-1 | 772 | arvojournals.org |

| 125I-Fibronectin Displacement | HEK-293 cells (expressing human VLA-4) | 125I-Fibronectin | 406.2 | medchemexpress.com |

| 125I-Fibronectin Displacement | - | 125I-Fibronectin | 585 | arvojournals.org |

Elucidation of Molecular Pathways and Interactions

The multifaceted pharmacological profile of Levocabastine makes it a valuable probe for elucidating complex molecular pathways and interactions. Its ability to selectively antagonize the H1 receptor allows researchers to isolate and study histamine-dependent signaling cascades involved in allergic inflammation. patsnap.comnih.gov These pathways often involve the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C.

Simultaneously, its activity at the NTR2 and VLA-4 provides a means to investigate the crosstalk between different signaling systems. For instance, studies can explore how the modulation of NTR2 or VLA-4 by Levocabastine influences histamine-mediated responses or vice versa. In non-human models of allergic conjunctivitis, Levocabastine has been shown to prevent the upregulation of conjunctival VLA-4 and inhibit the influx of eosinophils, demonstrating a direct link between its VLA-4 antagonism and its anti-inflammatory effects in vivo. arvojournals.org This highlights its utility in unraveling the intricate network of molecular events that contribute to the pathophysiology of allergic diseases.

Future Directions and Emerging Research Avenues for Levocabastine D4 Hydrochloride

Development of Novel Analytical Techniques for Deuterated Compounds

The increasing use of deuterated compounds in drug discovery and development necessitates the parallel evolution of analytical techniques capable of accurately and reliably characterizing these molecules. nih.govresearchgate.net Synthesizing a compound with 100% isotopic purity is practically impossible, leading to the presence of a complex mixture of isotopologues (molecules that differ only in their isotopic composition). researchgate.netnih.gov This complexity presents significant challenges for standard analytical methods. researchgate.net

Future research will likely focus on refining and developing new methods to ensure the quality and purity of deuterated active pharmaceutical ingredients (APIs) like Levocabastine-d4. Key areas of development include:

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for distinguishing between different isotopologues and quantifying the degree of deuterium (B1214612) incorporation. Future advancements will likely focus on improving ionization techniques and data analysis algorithms to handle the complex spectra of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the specific sites of deuteration within a molecule. While standard for structural elucidation, its application in quantifying isotopic purity can be complex. Innovations in NMR, such as quantitative ¹H and ²H NMR, are being optimized for better accuracy and precision in analyzing deuterated compounds.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is often used to determine the chemical purity of drug substances. researchgate.net For deuterated compounds, the challenge lies in ensuring that the method can separate the deuterated API from any non-deuterated starting materials or impurities. The development of more sensitive and selective HPLC methods, potentially coupled with mass spectrometry (LC-MS), is an ongoing area of research. ekb.eg

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique shows promise for assigning the absolute configuration of molecules that are chiral due to deuterium substitution, offering a level of detail that is difficult to achieve with other methods. researchgate.net

These advanced analytical techniques are essential for verifying the isotopic purity and stability of Levocabastine-d4, which is critical for its use as an internal standard in clinical and preclinical studies. neulandlabs.com

| Analytical Technique | Application for Deuterated Compounds | Key Research Focus |

| Mass Spectrometry (MS) | Quantification of isotopic enrichment; Identification of isotopologues. | Improving resolution and developing advanced data analysis software for complex isotopic mixtures. |

| NMR Spectroscopy | Site-specific determination of deuterium incorporation; Structural confirmation. | Enhancing quantitative capabilities (qNMR) for accurate purity assessment. |

| HPLC / LC-MS | Assessment of chemical and isotopic purity; Separation from non-deuterated impurities. researchgate.netekb.eg | Development of highly selective and sensitive methods for robust quality control. ekb.eg |

| MRR Spectroscopy | Determination of absolute configuration in deuterium-induced chirality. researchgate.net | Expanding applicability to a wider range of pharmaceutical compounds. |

Application in Advanced Drug Discovery Research Models

The strategic replacement of hydrogen with deuterium can significantly alter a drug's pharmacokinetic properties, a concept known as the "deuterium switch." nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make deuterated compounds more resistant to metabolic breakdown. neulandlabs.comresearchgate.net This kinetic isotope effect can lead to improved metabolic stability, a longer half-life, and potentially a better safety profile by reducing the formation of toxic metabolites. unibestpharm.comuniupo.it

For Levocabastine-d4, its primary role is as an internal standard for the quantitative analysis of Levocabastine (B1674950) in biological samples. However, its properties as a deuterated compound lend it to several advanced research applications:

Pharmacokinetic (PK) Studies: As a stable isotopically labeled internal standard, Levocabastine-d4 is ideal for use in LC-MS assays to precisely quantify the concentration of the non-deuterated drug in plasma, tissues, and other biological matrices. This is essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of Levocabastine.

Metabolite Identification: Deuterium labeling is a powerful tool for metabolite identification. By comparing the mass spectra of metabolites from individuals administered Levocabastine versus those from a study using Levocabastine-d4, researchers can more easily distinguish drug-related metabolites from endogenous compounds.

Exploring the "Deuterium Switch": Although Levocabastine-d4 is not developed as a therapeutic candidate itself, it serves as a model for studying the potential effects of deuteration on the parent molecule. Research could explore if the deuteration in Levocabastine-d4 alters its binding affinity to the H1 receptor or other targets like the neurotensin (B549771) receptor NTS2. wikipedia.orgmedchemexpress.comnih.gov Such studies can provide valuable insights for the design of new, de novo deuterated drugs with potentially superior therapeutic profiles. nih.govnih.gov

| Advantage of Deuteration | Application in Drug Discovery Models | Relevance to Levocabastine-d4 |

| Improved Metabolic Stability | Can lead to longer drug half-life and reduced dosing frequency. unibestpharm.com | Research models could investigate if Levocabastine-d4 shows slower metabolism compared to Levocabastine, providing data for future drug design. |

| Reduced Toxic Metabolite Formation | By altering metabolic pathways, deuteration can enhance a drug's safety profile. unibestpharm.comuniupo.it | Could be used to study whether deuteration shifts Levocabastine's metabolism away from potentially reactive intermediates. |

| Enhanced Selectivity | Deuteration can prevent the formation of non-selective metabolites. unibestpharm.com | Studies could assess if the metabolic profile of Levocabastine-d4 results in higher selectivity for its primary target. |

| Stable Isotope Labeling | Serves as an ideal internal standard for quantitative bioanalysis. | This is the primary and most direct application of Levocabastine-d4 in research. |

Integration into Systems Biology Approaches for Pathway Modeling

Systems biology aims to understand the complex interactions within biological systems. Isotope tracers, including deuterated compounds, are becoming increasingly valuable in this field for mapping and quantifying metabolic pathways. researchgate.net This approach, known as fluxomics or metabolic flux analysis, allows researchers to trace the journey of a molecule through various biochemical reactions in a cell or organism.

The integration of Levocabastine-d4 into systems biology models could provide unprecedented insights into its mechanism of action and its effects on cellular networks.

Pathway Elucidation: By administering Levocabastine-d4 to cellular or animal models, researchers can trace the distribution of the deuterium label. This can confirm the known metabolic pathways of Levocabastine and potentially uncover new or minor pathways that were previously undetectable. nih.gov Understanding these pathways is crucial for predicting potential drug-drug interactions and off-target effects.

Quantifying Metabolic Flux: Advanced modeling can use the isotopic labeling data to quantify the rate of metabolic reactions (flux) through different pathways. This could reveal how Levocabastine influences cellular metabolism beyond its direct action as a histamine (B1213489) receptor antagonist. For instance, it could show effects on lipid metabolism or other signaling cascades.

Personalized Medicine: In the future, systems biology models informed by data from deuterated compounds could help predict how an individual's unique metabolic profile might affect their response to a drug. By understanding the key metabolic pathways and their variability, it may be possible to tailor treatments for better efficacy.

The use of Levocabastine-d4 in such models represents a shift from a reductionist view of the drug as a simple receptor blocker to a holistic understanding of its interaction with the entire biological system.

| Step in Systems Biology Approach | Role of Levocabastine-d4 (hydrochloride) | Potential Outcome |

| 1. Isotope Labeling | Administer Levocabastine-d4 to a biological model (e.g., cell culture, animal model). | The deuterated compound is introduced into the system for tracing. |

| 2. Sample Analysis | Use high-resolution mass spectrometry to detect and quantify Levocabastine-d4 and its deuterated metabolites in various samples. | Generate data on the distribution and transformation of the deuterium label. |

| 3. Pathway Mapping | Trace the path of the deuterium label to identify all interconnected metabolic reactions involving the drug. | Elucidate the complete metabolic network of Levocabastine. |

| 4. Flux Analysis & Modeling | Input the isotopic data into computational models to calculate the rates of metabolic reactions. | Quantify the impact of Levocabastine on cellular metabolism and identify key nodes in its pathway. |

Q & A

Q. How is the purity and structural integrity of Levocabastine-d4 hydrochloride validated in experimental workflows?

- Methodological Answer :

Purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, aligning with pharmacopeial standards (98.5–101.5% purity) . Structural validation employs SMILES strings (e.g.,

Cl[H].C[C@@H]1CN...) and InChI keys provided in chemical databases to ensure stereochemical accuracy and deuterium labeling at specified positions . For isotopic purity, mass spectrometry quantifies deuterium incorporation, with deviations addressed through iterative synthesis optimization .

Q. What protocols are recommended for handling and storing Levocabastine-d4 hydrochloride to ensure stability?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers to prevent degradation. Stability under these conditions is confirmed via accelerated stability testing (e.g., thermal stress at 40°C/75% relative humidity for 6 months). Avoid exposure to strong acids/alkalis or oxidizing agents, as decomposition products may interfere with pharmacological assays .

Q. Which analytical techniques are critical for distinguishing Levocabastine-d4 hydrochloride from its non-deuterated counterpart?

- Methodological Answer : Deuterium labeling shifts molecular ion peaks in high-resolution mass spectrometry (HRMS) by ~4 Da (e.g., m/z 461.0 vs. 457.0 for non-deuterated Levocabastine). Isotopic distribution patterns in NMR (e.g., absence of proton signals at deuterated positions) further confirm labeling efficiency .

Advanced Research Questions

Q. How does deuterium labeling influence Levocabastine-d4 hydrochloride’s binding kinetics to histamine H1 receptors?

- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) reduces metabolic clearance by strengthening C–D bonds, prolonging receptor occupancy. To quantify this, conduct radioligand displacement assays using [³H]-mepyramine in HEK-293 cells expressing H1 receptors. Compare IC₅₀ values between deuterated and non-deuterated forms; a higher IC₅₀ for Levocabastine-d4 indicates altered binding kinetics due to deuterium .

Q. What experimental designs resolve contradictions in Levocabastine-d4 hydrochloride’s reported anti-allergic efficacy across in vivo models?

- Methodological Answer : Discrepancies may arise from variations in deuterium’s metabolic impact across species. Use a crossover study design:

Administer Levocabastine-d4 and non-deuterated Levocabastine to the same animal cohort.

Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with histamine-induced vascular permeability (e.g., Evans Blue assay).

Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to isolate deuterium-specific effects .

Q. How can computational modeling optimize Levocabastine-d4 hydrochloride’s receptor selectivity profile?

- Methodological Answer : Perform molecular dynamics (MD) simulations using the H1 receptor crystal structure (PDB: 3RZE). Compare binding free energy (ΔG) of Levocabastine-d4 with non-deuterated and off-target receptors (e.g., muscarinic receptors). Deuterium’s steric effects may alter hydrogen-bond networks; validate predictions via mutagenesis (e.g., D107A mutations in H1 receptors) .

Data Interpretation and Reproducibility

Q. What statistical approaches address batch-to-batch variability in deuterium labeling efficiency?

Q. How should researchers validate Levocabastine-d4 hydrochloride’s lack of cytotoxicity in neuronal cell models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.